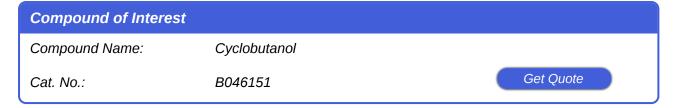


physical and chemical properties of cyclobutanol

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An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanol (CAS No: 2919-23-5), also known as cyclobutyl alcohol or hydroxycyclobutane, is a cyclic alcohol with the molecular formula C₄H₈O.[1][2] It is a colorless liquid at room temperature characterized by a four-membered carbon ring, which imparts significant ring strain.[3] This inherent strain influences its chemical reactivity, making it a versatile intermediate and valuable building block in organic synthesis, particularly for creating more complex cyclobutane derivatives and for ring-expansion reactions.[4][5] Its applications are found in pharmaceutical research and the development of novel materials.[3]

Physical and Spectroscopic Properties

Cyclobutanol is a colorless, flammable liquid.[1][6] It is partially miscible in water and soluble in many common organic solvents.[6][7]

Table of Physical Properties



Property	Value	Source(s)
Molecular Weight	72.11 g/mol	[2][7]
Boiling Point	122-124 °C	[6][8]
123 °C / 733 mmHg	[7][9]	
Melting Point	262-263 °C (Note: This value from some sources appears unusually high and may be inaccurate)	[7][9][10]
Density	0.921 g/mL at 25 °C	[7][8]
0.925 g/mL	[5]	
Refractive Index (n ²⁰ /D)	1.435 - 1.436	[5][7][8]
Flash Point	21 °C (70 °F)	[7][10]
рКа	15.31 ± 0.20 (Predicted)	[7]
LogP (Octanol/Water)	0.228 - 0.5 (Estimated)	[2][7]
Solubility	Partly soluble in water. Soluble in common organic solvents.	[6][7]

Table of Spectroscopic Data



Spectroscopy	Key Data Points	Source(s)
¹ H NMR	Spectra available, detailed shifts vary by solvent.	[1][11]
¹³ C NMR	Spectra available, detailed shifts vary by solvent.	[7][11]
Infrared (IR)	Key absorptions for O-H stretch (broad, ~3300-3400 cm ⁻¹) and C-O stretch (~1050-1150 cm ⁻¹).	[9][11][12]
Mass Spectrometry (EI)	Molecular Ion (M+): m/z 72. Major Fragments: m/z 44 (base peak, from C ₂ H ₄ elimination), 43, 27.	[6][13][14]

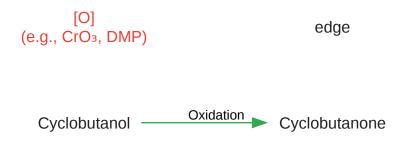
Chemical Properties and Reactions

The reactivity of **cyclobutanol** is dominated by the hydroxyl functional group and the inherent strain of the four-membered ring. Key reactions include oxidation, dehydration, esterification, and various rearrangements.

Oxidation to Cyclobutanone

Cyclobutanol can be readily oxidized to form cyclobutanone. This transformation is a crucial step in many synthetic pathways. Common oxidizing agents include chromium-based reagents (like Jones reagent) and milder alternatives such as Dess-Martin periodinane (DMP) or ruthenium tetroxide.[15] The oxidation with two-electron transfer oxidants, like chromic acid or ruthenium tetroxide, proceeds cleanly to yield cyclobutanone as the sole product.[16]





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Caption: Oxidation of Cyclobutanol to Cyclobutanone.

Experimental Protocol: Chromic Acid Oxidation Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath (10-15°C), a solution of **cyclobutanol** (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of water and hydrochloric acid) is prepared.[10] Finely ground oxalic acid dihydrate (2.16 equivalents) is added to the solution.[10]
- Reagent Addition: A solution of chromium trioxide (CrO₃, 1 equivalent) in water is prepared separately. This chromic acid solution is added dropwise to the stirred cyclobutanol mixture.
 The temperature should be carefully maintained between 10°C and 15°C.[10]
- Reaction: The addition is continued over 1.5-2 hours. The reaction progress is indicated by the dissolution of oxalic acid and the formation of a dark-blue solution containing chromium(III) salts.[10]
- Workup: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined.
- Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclobutanone.
 Further purification can be achieved by distillation.



Acid-Catalyzed Dehydration to Cyclobutene

When heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), **cyclobutanol** undergoes an E1 elimination reaction to lose a molecule of water and form cyclobutene.[15] The reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water), followed by the formation of a cyclobutyl carbocation and subsequent deprotonation to form the double bond.[17]

$$H^+$$
, Δ (e.g., H_2SO_4) edge

Cyclobutanol Dehydration Cyclobutene $+ H_2O$

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Caption: Acid-Catalyzed Dehydration of Cyclobutanol.

Experimental Protocol: Acid-Catalyzed Dehydration Disclaimer: This protocol is adapted from general alcohol dehydration procedures and should be performed with appropriate safety precautions.

- Setup: A distillation apparatus is assembled using a round-bottom flask. Place **cyclobutanol** (1 equivalent) and a catalytic amount of concentrated phosphoric acid or sulfuric acid (e.g., 5-10 mol%) into the flask with a few boiling chips.[18]
- Reaction & Distillation: The mixture is heated gently. As cyclobutene (boiling point: ~2°C) is formed, it will distill from the reaction mixture. This removal of the product helps to drive the equilibrium forward.[18] The distillate should be collected in a receiver cooled in an ice bath.
- Workup: The collected distillate is transferred to a separatory funnel and washed with a cold, dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with cold water.



 Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride), and the cyclobutene can be further purified by careful fractional distillation if necessary.

Fischer Esterification

Cyclobutanol reacts with carboxylic acids in the presence of an acid catalyst (commonly H₂SO₄) to form cyclobutyl esters. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[19][20]



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Caption: Fischer Esterification of Cyclobutanol.

Experimental Protocol: Fischer Esterification to form Cyclobutyl Acetate Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions.

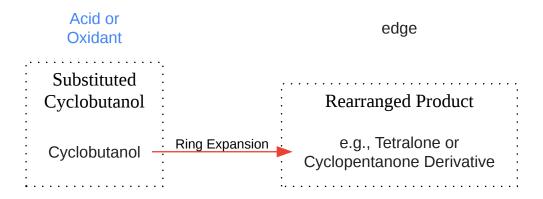
- Setup: In a round-bottom flask fitted with a reflux condenser, combine cyclobutanol (1 equivalent), acetic acid (can be used in excess, e.g., 2-3 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops).[21]
- Reaction: Heat the mixture to reflux for 1-2 hours.
- Workup: After cooling to room temperature, the mixture is transferred to a separatory funnel.
 The flask is rinsed with diethyl ether, and the rinsing is added to the funnel. The mixture is
 washed sequentially with water, a 5% sodium bicarbonate solution (carefully, to neutralize
 the acid), and finally with brine.[21]



 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude cyclobutyl acetate can be purified by fractional distillation.

Ring Expansion and Rearrangement

Due to its ring strain, the **cyclobutanol** ring can undergo cleavage and rearrangement under various conditions. Acid-catalyzed reactions can lead to ring expansion, forming cyclopentanone derivatives, particularly if the carbocation intermediate can be stabilized.[12] Oxidative ring expansion is also possible using specific reagents like Co(acac)₂ and oxygen. [15]



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